Thiourea, (4-morpholinylmethyl)-
Description
Structure
3D Structure
Properties
CAS No. |
24905-91-7 |
|---|---|
Molecular Formula |
C6H13N3OS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
morpholin-4-ylmethylthiourea |
InChI |
InChI=1S/C6H13N3OS/c7-6(11)8-5-9-1-3-10-4-2-9/h1-5H2,(H3,7,8,11) |
InChI Key |
WNVUHGQWKOFCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CNC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Thiourea, 4 Morpholinylmethyl Analogues
Established Synthetic Routes for Thiourea (B124793) Derivatives
The formation of the thiourea backbone can be achieved through various chemical transformations. The most common and versatile of these is the reaction between an isothiocyanate and an amine. However, other methods, such as those employing thiophosgene (B130339) or carbon disulfide, provide alternative pathways to these valuable compounds.
Isothiocyanate-Amine Condensation Mechanisms
The reaction of an isothiocyanate with a primary or secondary amine is the most widely used method for synthesizing N,N'-disubstituted thioureas. researchgate.netmdpi.com This reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group. nih.gov This straightforward condensation reaction is often characterized by high yields and the ability to create a diverse range of substituted thioureas. mdpi.com The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or acetone, at room temperature or with gentle heating. mdpi.comnih.gov
Mechanochemical methods, such as ball milling, have also been employed for the synthesis of thioureas from isothiocyanates and amines, offering a solvent-free and efficient alternative to traditional solution-phase synthesis. nih.gov Furthermore, "on-water" synthesis has been reported as a sustainable method, where the reaction between isothiocyanates and amines is carried out in an aqueous medium, simplifying product isolation through filtration. organic-chemistry.org
Alternative Thiocarbonylation Approaches
One such method involves the use of thiophosgene (CSCl₂). This highly reactive reagent can react with primary amines to form isothiocyanates, which can then be further reacted with another amine to yield unsymmetrical thioureas. mdpi.com However, the high toxicity and volatility of thiophosgene necessitate careful handling and limit its widespread use. nih.govgoogle.com
Another common approach utilizes carbon disulfide (CS₂). In this method, a primary amine reacts with carbon disulfide, typically in the presence of a base, to form a dithiocarbamate (B8719985) salt. nih.govnih.gov This intermediate can then be treated with a desulfurizing agent, such as a lead or mercuric salt, or reacted with another amine to produce the desired thiourea. nih.govgoogle.com A simple condensation between amines and carbon disulfide in an aqueous medium has been shown to be an efficient route to both symmetrical and unsymmetrical thiourea derivatives. organic-chemistry.org
More recently, methods utilizing thiourea itself as a thiocarbonyl source in the presence of a catalyst have been developed, offering a greener and more efficient process. rsc.org Additionally, the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur provides a completely atom-economic pathway to thioureas. organic-chemistry.orgorganic-chemistry.org
Strategic Considerations for Incorporating the (4-morpholinylmethyl) Substituent
The synthesis of (4-morpholinylmethyl)thiourea requires careful planning regarding the selection of starting materials and the optimization of reaction conditions to maximize yield and purity.
Precursor Selection and Derivatization Strategies
To synthesize (4-morpholinylmethyl)thiourea, the key precursors are a source of the (4-morpholinylmethyl)amino group and a thiocarbonylating agent. The most direct approach involves the reaction of 4-(aminomethyl)morpholine with a suitable isothiocyanate.
Alternatively, one could start with morpholine (B109124) and introduce the aminomethylthiourea moiety in a stepwise fashion. However, the direct use of 4-(aminomethyl)morpholine as the amine component in a condensation reaction is generally the more efficient strategy.
If the desired isothiocyanate is not commercially available, it can be synthesized in situ or as a separate step. For instance, an appropriate amine can be reacted with thiophosgene or carbon disulfide to generate the isothiocyanate intermediate. mdpi.comnih.gov
Methodologies for Isolation and Purification in Research Synthesis
Following the completion of the reaction, the synthesized (4-morpholinylmethyl)thiourea must be isolated and purified to remove any unreacted starting materials, byproducts, and residual solvent. Common techniques employed in a research setting include:
Crystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then allowed to cool slowly, leading to the formation of pure crystals. nih.gov
Chromatography: Column chromatography is a powerful technique for separating mixtures of compounds based on their differential adsorption to a stationary phase. It is particularly useful for purifying non-crystalline products or for separating complex mixtures. mdpi.com
Extraction: Liquid-liquid extraction can be used to separate the desired product from impurities based on their differing solubilities in two immiscible liquid phases. mdpi.com
Filtration: This simple technique is used to separate a solid product from a liquid reaction mixture or crystallization solvent. organic-chemistry.org
The purity of the final compound is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.govkent.ac.uk
Coordination Chemistry of Thiourea, 4 Morpholinylmethyl and Its Metal Complexes
Ligand Properties of Thiourea (B124793) Derivatives
Thiourea derivatives are a prominent class of ligands in coordination chemistry, largely owing to their structural versatility and the presence of multiple potential donor sites. mdpi.commdpi.com Their ability to coordinate with metal ions in various modes is fundamental to the diverse structures and properties of the resulting complexes.
The coordination behavior of thiourea derivatives is dominated by the presence of soft sulfur and hard nitrogen donor atoms within the thiocarbonyl (>C=S) and amine (-NH) functional groups. researchgate.net This combination allows for a variety of coordination modes. Thioureas can act as neutral, monodentate ligands, typically coordinating to a metal center through the lone pair of electrons on the sulfur atom (S-coordination). mdpi.com This is a common bonding mode, particularly in neutral or acidic conditions.
Alternatively, upon deprotonation of the N-H proton, the resulting anionic ligand can act as a bidentate chelating agent, coordinating through both a nitrogen and the sulfur atom to form a stable chelate ring (N,S-chelation). mdpi.comnih.gov This mode of coordination is often facilitated by the presence of a base. mdpi.comresearchgate.net The flexibility of the thiourea backbone allows it to adopt different conformations, which, along with the electronic properties of its substituents, dictates the preferred coordination geometry. researchgate.net Some derivatives, particularly those with additional functional groups like carbonyls, can also exhibit O,S-coordination. researchgate.net
The introduction of a morpholinylmethyl group onto the thiourea scaffold significantly influences its behavior as a ligand. This substituent introduces additional potential donor sites—the nitrogen and oxygen atoms of the morpholine (B109124) ring—and affects the electronic and steric properties of the molecule.
Research on the closely related ligand, N-Phenylmorpholine-4-carbothioamide, which features a morpholine ring attached to the thiourea nitrogen, demonstrates that the coordination mode is highly dependent on the reaction conditions. mdpi.comresearchgate.net
Monodentate S-Coordination: In the absence of a base, the ligand remains neutral and coordinates to the metal center exclusively through the sulfur atom. This results in complexes where the thiourea derivative acts as a simple monodentate ligand. mdpi.comresearchgate.net
Bidentate N,S-Chelation: In the presence of a base, such as triethylamine (B128534) (Et₃N), the thiourea N-H proton is removed. The resulting anionic ligand then coordinates in a bidentate fashion, using both the deprotonated nitrogen and the thiocarbonyl sulfur atom to form a stable chelate ring with the metal ion. mdpi.comresearchgate.net
This condition-dependent behavior highlights the crucial role of the substituent in modulating the ligand's acidity and, consequently, its coordination mode. While the morpholine oxygen and nitrogen are present, studies on analogous structures show that coordination preferentially involves the thiourea N and S atoms. mdpi.com
Synthesis of Transition Metal Complexes with Thiourea, (4-morpholinylmethyl)- Ligands
The synthesis of metal complexes using thiourea ligands generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
The formation of complexes with morpholine-substituted thioureas typically follows straightforward pathways. A common method involves reacting the ligand with a metal salt, often a halide or acetate, in a 2:1 ligand-to-metal molar ratio. mdpi.comresearchgate.net The specific pathway and resulting stoichiometry are dictated by the reaction conditions, particularly the pH.
As illustrated with N-Phenylmorpholine-4-carbothioamide, two primary pathways are observed:
Neutral Ligand Pathway: The reaction of two equivalents of the ligand with one equivalent of a metal halide (e.g., CuCl₂, PdCl₂, PtCl₂) in ethanol (B145695) yields neutral complexes with the general formula [MCl₂(Ligand)₂]. In this case, the ligand is neutral and coordinates monodentately via the sulfur atom. mdpi.comresearchgate.net
Anionic Ligand Pathway: The reaction of two equivalents of the ligand with one equivalent of a metal salt in the presence of a base (e.g., Et₃N) leads to the formation of neutral chelate complexes with the general formula [M(Ligand-H)₂]. Here, the deprotonated ligand coordinates in a bidentate N,S-fashion. mdpi.comresearchgate.net
The resulting complexes are often solids that can be isolated by filtration and purified by recrystallization. researchgate.net
Thiourea derivatives, including those with morpholine substituents, are capable of forming stable complexes with a wide variety of transition metals. Bivalent metal ions are commonly used, with documented complexes including those of Nickel(II), Copper(II), Palladium(II), Platinum(II), Zinc(II), Cadmium(II), and Mercury(II). mdpi.comksu.edu.tr
The oxidation state of the metal center can sometimes change upon complexation. Notably, thiourea and its derivatives are known to act as reducing agents for certain metal ions. For instance, the reaction of a thiourea ligand with a Copper(II) salt can result in the in-situ reduction of Cu(II) to Cu(I), leading to the formation of a Cu(I) complex. rsc.org The final oxidation state in the complex depends on the specific ligand and the redox potentials of the metal ion and the ligand.
The geometry of the resulting complexes varies with the metal ion and its coordination number, with examples including square planar, tetrahedral, and octahedral arrangements. rsc.orgresearchgate.net
| Metal Ion | Reaction Conditions | Complex Formula | Coordination Mode | Metal:Ligand Ratio |
|---|---|---|---|---|
| Cu(II), Pd(II), Pt(II), Hg(II) | No Base | [MCl₂(HPMCT)₂] | Monodentate (κ¹S) | 1:2 |
| Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | Base (Et₃N) present | [M(PMCT)₂] | Bidentate (κ²S,N) | 1:2 |
Methodologies for Structural Elucidation of Coordination Compounds
A combination of spectroscopic and analytical techniques is employed to unequivocally determine the structure of coordination compounds, including the coordination mode of the ligand and the geometry around the metal center. nih.gov
A suite of spectroscopic methods is used to characterize the complexes and provide evidence for coordination:
Infrared (IR) Spectroscopy: This technique is used to identify changes in the vibrational frequencies of key functional groups upon complexation. A shift in the ν(C=S) band is a strong indicator of sulfur coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for deducing the structure in solution. Upon complexation, shifts in the signals of protons and carbons near the donor atoms are observed. For instance, in N,S-chelated complexes, the signal for the N-H proton disappears due to deprotonation. mdpi.com The chemical shifts of the carbons in the thiocarbonyl group and the carbons adjacent to the morpholine nitrogen also shift downfield upon coordination, indicating a change in their electronic environment. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the complex. The formation of a coordination compound is often accompanied by shifts in the ligand's internal π-π* transitions and the appearance of new, lower-energy bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions. nih.gov
Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the empirical formula and stoichiometry of the synthesized complexes. nih.gov
Computational Methods: Density Functional Theory (DFT) calculations are increasingly used to model and optimize the structures of complexes. The theoretically predicted structures and vibrational frequencies can then be compared with experimental data from X-ray diffraction and IR spectroscopy to support the proposed structures. mdpi.com
| Technique | Observation in Free Ligand | Observation in Complex | Inference |
|---|---|---|---|
| ¹H NMR | N-H proton signal present (e.g., ~δ9.3 ppm) | N-H signal disappears (in chelate) or shifts (in monodentate) | Deprotonation and/or coordination via N/S atoms. mdpi.com |
| ¹³C NMR | C=S signal at a specific chemical shift (e.g., ~δ170 ppm) | C=S signal shifts downfield (e.g., to δ175-177 ppm) | Coordination of the sulfur atom to the metal center. mdpi.com |
| IR Spectroscopy | Characteristic ν(C=S) band | Shift in the position of the ν(C=S) band | Involvement of the thiocarbonyl group in bonding. researchgate.net |
Information on the Coordination Chemistry of Thiourea, (4-morpholinylmethyl)- is Not Available
Following a comprehensive search of available scientific literature, detailed experimental data regarding the coordination chemistry of the specific compound Thiourea, (4-morpholinylmethyl)- and its metal complexes could not be located. The user's request for an article focusing solely on the spectroscopic and crystallographic analysis of this compound's metal complexes cannot be fulfilled due to the absence of published research on this topic.
Searches for spectroscopic data (such as FTIR, NMR, and UV-Vis) and crystallographic data for metal complexes of (4-morpholinylmethyl)thiourea did not yield any specific results. While literature exists on the coordination chemistry of many other thiourea derivatives, including some containing a morpholine group like N-Phenylmorpholine-4-carbothioamide, these are distinct chemical entities. mdpi.com Adhering to the strict requirement to only discuss "Thiourea, (4-morpholinylmethyl)-" prevents the use of data from these related but different compounds.
General principles of thiourea coordination chemistry indicate that these ligands typically coordinate to metal ions through the sulfur atom, which can be observed through shifts in the vibrational frequencies of the C=S bond in infrared spectra and changes in the chemical shifts of nearby protons and carbons in NMR spectra. utm.myresearchgate.net However, without specific studies on "Thiourea, (4-morpholinylmethyl)-", no precise data tables or detailed research findings can be provided as requested. Similarly, no crystallographic analyses detailing bond lengths and angles for its metal complexes are available.
Catalytic Applications of Thiourea, 4 Morpholinylmethyl in Organic Transformations
Organocatalytic Mechanisms Involving Thiourea (B124793) Frameworks
Thiourea-based organocatalysts accelerate and influence the stereochemical outcome of organic reactions by interacting with substrates through hydrogen bonds. rsc.org This "partial protonation" distinguishes them from classical catalysts and allows for catalysis under mild and nearly neutral conditions. rsc.org
Hydrogen Bonding Interactions in Catalysis
The catalytic activity of thiourea derivatives is fundamentally linked to their capacity as hydrogen bond donors. The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with hydrogen bond acceptors, such as the oxygen atom of a carbonyl group or a nitro group. rsc.orgnih.gov This dual hydrogen-bonding motif effectively activates the electrophile, making it more susceptible to nucleophilic attack. nih.govrsc.org
The strength and geometry of these hydrogen bonds are critical. Studies on various thiourea catalysts have shown that the pre-organization of the catalyst to favor a trans-trans conformation of the N-H groups allows for effective dual hydrogen bonding with a single acceptor site on the substrate, enhancing catalytic activation. nih.gov While one N-H group may form a strong hydrogen bond, the second often engages in a weaker interaction, with a rapid exchange between the two. nih.gov This dynamic process is crucial for the catalytic cycle. Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (thiourea) and a Lewis basic site (like an amine), can simultaneously activate both the electrophile and the nucleophile, leading to highly efficient and stereoselective transformations. nih.govnih.gov
Role of Thiourea Acidity in Catalytic Cycles
The acidity of the thiourea N-H protons is a key determinant of its catalytic activity. Thioureas are generally more acidic and stronger hydrogen-bond donors than their urea (B33335) counterparts. rsc.org This increased acidity is not simply due to the electronegativity of sulfur but is influenced by the steric size of the chalcogen atom. rsc.org
Table 1: Comparison of Acidity (pKa in DMSO) for Various Thiourea Catalysts
| Catalyst | Substituent(s) | pKa in DMSO |
| Thiourea | Unsubstituted | 21.0 rsc.org |
| Schreiner's Thiourea | 3,5-bis(trifluoromethyl)phenyl | 8.5 |
| Jacobsen's Catalyst | Chiral Schiff base derivative | 18.3 - 19.4 |
| Takemoto's Catalyst | Bifunctional chiral derivative | 13.2 - 21.1 |
This table presents generalized pKa values for classes of thiourea catalysts to illustrate the effect of substitution on acidity. Specific values can vary based on the exact structure.
Impact of Morpholinylmethyl Group on Catalytic Efficiency and Selectivity
The morpholinylmethyl substituent introduces a tertiary amine functionality into the catalyst structure. This positions Thiourea, (4-morpholinylmethyl)- as a potential bifunctional organocatalyst. nih.gov In a catalytic cycle, the thiourea moiety would be expected to activate the electrophile through hydrogen bonding, as described previously. Simultaneously, the morpholine (B109124) nitrogen, being a Lewis base, could activate the nucleophile through a general base catalysis mechanism or by deprotonation. nih.govnih.gov
This dual activation model, where the catalyst interacts with both reaction partners, is a powerful strategy in organocatalysis for achieving high efficiency and stereoselectivity. nih.gov The flexibility of the methylene (B1212753) linker between the morpholine and thiourea units would allow the two functional groups to adopt a suitable conformation to interact with the substrates simultaneously. The steric and electronic properties of the morpholine group would also influence the catalyst's substrate scope and the stereochemical outcome of the reaction, though detailed studies are required to elucidate these effects.
Thiourea, (4-morpholinylmethyl)- as a Ligand in Metal-Mediated Catalysis
Thiourea derivatives are also effective ligands in metal-mediated catalysis, owing to the coordinating ability of the sulfur and nitrogen atoms. They can act as monodentate, bidentate, or bridging ligands, forming stable complexes with various transition metals, including palladium, nickel, and copper.
Design Principles for Ligand-Assisted Catalytic Systems
The design of effective ligand-assisted catalytic systems hinges on the ability to tune the steric and electronic properties of the ligand to optimize the catalytic activity of the metal center. In the context of thiourea ligands, key design principles include:
Chelation: The introduction of additional donor atoms, such as the nitrogen of the morpholinylmethyl group in Thiourea, (4-morpholinylmethyl)-, can lead to the formation of stable chelate complexes with the metal. This chelation effect often enhances the stability and catalytic activity of the resulting complex.
Steric Hindrance: The bulkiness of the substituents on the thiourea can influence the coordination geometry around the metal center and control substrate access to the catalytic site, thereby affecting selectivity.
Electronic Effects: The electronic properties of the substituents can modulate the electron density at the sulfur and nitrogen donor atoms, which in turn affects the strength of the metal-ligand bond and the reactivity of the metal complex.
Bifunctionality: In some cases, the ligand may not only coordinate to the metal but also participate directly in the catalytic cycle through other functional groups, such as the basic nitrogen of the morpholine moiety.
Investigation of Catalytic Reaction Mechanisms
While no specific mechanistic studies for metal complexes of Thiourea, (4-morpholinylmethyl)- have been found, the general mechanisms for related thiourea-metal complexes in cross-coupling reactions, such as the Heck or Suzuki reactions, can be considered.
In a typical palladium-catalyzed cross-coupling reaction, the mechanism involves a series of steps:
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): The second reaction partner is introduced to the palladium center.
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
The thiourea ligand plays a crucial role in stabilizing the palladium species throughout this catalytic cycle. For a ligand like Thiourea, (4-morpholinylmethyl)-, coordination could occur through the sulfur atom (monodentate) or through both the sulfur and the morpholine nitrogen (bidentate chelation). Bidentate coordination would create a more stable complex. The basicity of the morpholine nitrogen could also play a role in the reaction mechanism, potentially by facilitating the deprotonation of substrates or by influencing the rate of reductive elimination.
Table 2: Potential Coordination Modes and Catalytic Roles
| Ligand | Metal | Potential Coordination | Potential Catalytic Role of Morpholinylmethyl Group |
| Thiourea, (4-morpholinylmethyl)- | Palladium (Pd) | Monodentate (S-coordination) or Bidentate (S, N-chelation) | Internal base, influencing ligand bite angle and catalyst stability. |
| Thiourea, (4-morpholinylmethyl)- | Nickel (Ni) | Monodentate or Bidentate | Similar to Palladium, potentially affecting redox properties of the metal center. |
| Thiourea, (4-morpholinylmethyl)- | Copper (Cu) | Monodentate or Bidentate | May facilitate atom transfer reactions or act as a stabilizing ligand. |
This table is speculative and based on the general coordination chemistry of thioureas and related ligands. Experimental verification is required.
Methodological Approaches for Catalytic Performance Evaluation
The evaluation of a catalyst's performance is a cornerstone of catalytic research, providing essential insights into its efficiency, mechanism, and potential for practical application. For organocatalysts like Thiourea, (4-morpholinylmethyl)-, a systematic approach is employed to quantify its activity and understand its behavior in chemical transformations. While extensive catalytic studies focused solely on Thiourea, (4-morpholinylmethyl)- are not widely prevalent in peer-reviewed literature, its performance evaluation would follow the well-established methodologies developed for bifunctional amine-thiourea organocatalysts. These methods are designed to deliver a comprehensive profile of the catalyst's capabilities.
Kinetic Studies and Reaction Pathway Delineation
Kinetic studies are fundamental to understanding the rate of a reaction and the factors that influence it. For a bifunctional catalyst such as Thiourea, (4-morpholinylmethyl)-, these studies are crucial for delineating the reaction pathway and clarifying the roles of its distinct functional moieties—the hydrogen-bonding thiourea group and the Brønsted basic morpholine group. acs.orgnih.gov
The primary objective is to derive a rate law that describes the mathematical relationship between the reaction rate and the concentration of reactants and the catalyst. This is typically achieved through initial rate experiments, where the concentration of one component is systematically varied while others are kept constant. The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to measure the formation of the product or consumption of reactants over time.
Representative Kinetic Data for a Thiourea-Catalyzed Reaction
To illustrate this, the table below presents hypothetical kinetic data for a generic Michael addition reaction catalyzed by a bifunctional amine-thiourea catalyst. Such data is instrumental in determining the reaction order with respect to each species.
| Entry | [Nucleophile] (M) | [Electrophile] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.2 | 10 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.2 | 10 | 3.1 x 10⁻⁵ |
| 3 | 0.1 | 0.4 | 10 | 1.6 x 10⁻⁵ |
| 4 | 0.1 | 0.2 | 5 | 0.7 x 10⁻⁵ |
Beyond determining the rate law, delineating the reaction pathway involves elucidating the mechanism of catalysis. For bifunctional thioureas, a key aspect is understanding the dual activation model, where the thiourea moiety activates the electrophile through hydrogen bonding, and the amine group deprotonates the nucleophile. rsc.orgrsc.org Several experimental and computational techniques are employed for this purpose:
Spectroscopic Analysis: In-situ spectroscopic methods like FT-IR and NMR are powerful tools. nih.gov For instance, ¹H NMR titration can show downfield shifts of the thiourea N-H protons upon addition of an electrophile (e.g., a nitroolefin or carbonyl compound), providing direct evidence of hydrogen bonding. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations are frequently used to model the reaction pathway. libretexts.org These studies can compute the energies of proposed intermediates and transition states, helping to identify the most plausible mechanistic route and rationalize the observed stereoselectivity. libretexts.org
Structure-Activity Relationship Studies: Synthesizing and testing a library of structurally related catalysts can reveal valuable information. nih.gov For Thiourea, (4-morpholinylmethyl)-, this could involve modifying the substituents on the thiourea or altering the amine group to probe their respective contributions to reactivity and selectivity.
Catalyst Recovery and Reusability in Academic Contexts
The sustainability and economic viability of a catalytic process are greatly enhanced if the catalyst can be easily recovered and reused multiple times without significant loss of activity. For homogeneous organocatalysts like Thiourea, (4-morpholinylmethyl)-, which are soluble in the reaction medium, recovery can be a challenge. However, several strategies are employed in academic research to address this.
One common method leverages the basicity of the morpholine nitrogen. After the reaction is complete, the catalyst can be separated from the neutral product through a liquid-liquid extraction. The organic reaction mixture is washed with an acidic aqueous solution, which protonates the morpholine group, causing the catalyst to move into the aqueous phase. The phases are separated, and the aqueous layer is then basified to deprotonate the catalyst, which can be re-extracted into an organic solvent, dried, and reused.
A more robust approach involves the immobilization of the catalyst onto a solid support, a process known as heterogenization. beilstein-journals.org The catalyst can be anchored to materials such as polystyrene, silica (B1680970) gel, or magnetic nanoparticles. beilstein-journals.org This allows for straightforward recovery by simple filtration. The reusability of the supported catalyst is then tested by introducing it to a fresh batch of reactants and monitoring its performance over several consecutive cycles. A decline in yield or stereoselectivity over cycles may indicate catalyst leaching or degradation.
Representative Reusability Data for a Supported Thiourea Catalyst
The following table shows typical results from a reusability study of a polymer-supported bifunctional thiourea catalyst in a Michael addition reaction, demonstrating its stability over multiple runs. beilstein-journals.orgnih.gov
| Cycle | Yield (%) | Enantiomeric Excess (%) |
| 1 | 95 | 92 |
| 2 | 94 | 92 |
| 3 | 95 | 91 |
| 4 | 93 | 91 |
| 5 | 92 | 90 |
The stability of the recovered catalyst is often verified using spectroscopic techniques. For example, after several cycles, the FT-IR or NMR spectrum of the recovered catalyst can be compared to that of the fresh catalyst to check for any structural changes. acs.org The ability to be recycled multiple times is a critical performance metric for any new catalyst. mdpi.com
Theoretical and Computational Investigations of Thiourea, 4 Morpholinylmethyl
Quantum Chemical Studies of Molecular Structure and Reactivity
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are powerful tools for understanding the molecular-level properties of thiourea (B124793) derivatives. These methods provide detailed insights into the molecule's geometry, electronic landscape, and potential for chemical interactions.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)
The reactivity of a chemical compound is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-a.comnih.gov
In thiourea derivatives, the HOMO is typically localized on the electron-rich sulfur and nitrogen atoms of the thiourea core, while the LUMO distribution can vary depending on the substituents. The introduction of electron-withdrawing or electron-donating groups can tune the FMO energy levels and, consequently, the molecule's electronic properties. rsc.org For instance, studies on benzoyl thiourea derivatives linked with a morpholine (B109124) moiety have shown how substituents on the benzoyl ring influence these quantum chemical parameters. scispace.com DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly employed to determine these properties. scispace.comsciensage.inforesearchgate.net
Below is a representative table of quantum chemical parameters calculated for analogous thiourea derivatives, illustrating the typical values that could be expected for Thiourea, (4-morpholinylmethyl)-.
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.0 to -6.5 |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 3.5 to 5.0 |
| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.0 to 6.5 |
| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.5 to 2.5 |
| Electronegativity (χ) | Tendency to attract electrons [(I+A)/2] | 3.7 to 4.5 |
| Chemical Hardness (η) | Resistance to change in electron distribution [(I-A)/2] | 1.7 to 2.5 |
Data is illustrative and based on findings from analogous thiourea derivatives. researchgate.netresearchgate.net
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational preferences of thiourea derivatives are crucial for their function, particularly in catalysis and molecular recognition. The thiourea backbone allows for rotational isomerism around the C–N bonds, leading to different spatial arrangements of the substituents. These conformers are often described as trans-trans, trans-cis, or cis-cis, referring to the orientation of the N-H protons relative to the thiocarbonyl (C=S) group. acs.org
At room temperature, the interconversion between these conformers can be rapid, leading to averaged signals in NMR spectroscopy. acs.org However, computational studies and low-temperature experiments show that specific conformations are often favored. acs.org The trans-trans conformation is frequently implicated in organocatalysis as it allows both N-H groups to act as a "clamp" in hydrogen bonding to a substrate. nih.gov
Hydrogen Bonding Networks and Their Energetics
The thiourea moiety is an excellent hydrogen bond donor, a property central to its use in organocatalysis and supramolecular chemistry. wikipedia.org The two N-H groups readily act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group serves as a hydrogen bond acceptor.
In the solid state, thiourea derivatives commonly form extensive hydrogen-bonding networks. A recurrent motif is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds. researchgate.net These dimers can be further linked into chains or more complex three-dimensional architectures. researchgate.net The presence of additional functional groups, such as the morpholine ring in Thiourea, (4-morpholinylmethyl)-, can introduce alternative hydrogen bonding interactions. The morpholine oxygen is a competent hydrogen bond acceptor, potentially leading to O···H-N interactions that compete with or complement the primary N-H···S bonds. researchgate.net
| Interaction Type | Description | Role in Structure |
|---|---|---|
| N-H···S | Primary thiourea interaction | Forms dimers and chains, fundamental to packing |
| N-H···O | Interaction with morpholine oxygen | Can form tight dimers or link primary chains |
| O-H···S | Occurs in derivatives with hydroxyl groups | Contributes to congested and complex networks |
| C-H···S | Weak hydrogen bond | Contributes to the stability of the 3D packing |
Table based on common interactions observed in the crystal structures of thiourea derivatives. researchgate.net
Computational Modeling of Reaction Mechanisms and Catalytic Pathways
Computational modeling is indispensable for elucidating the mechanisms of reactions catalyzed by thiourea derivatives. These studies can map out entire reaction pathways, identify key intermediates, and calculate the energy barriers associated with each step.
Transition State Calculations and Activation Energies
Thiourea-based organocatalysts are known to accelerate a variety of chemical reactions, such as Michael additions and Strecker syntheses, by activating electrophiles through hydrogen bonding. acs.orglibretexts.org DFT calculations are used to locate the transition state (TS) structures for these reactions. A transition state is a high-energy, transient configuration along the reaction coordinate that connects reactants to products.
By calculating the energy of the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. A lower activation energy corresponds to a faster reaction rate. Computational studies have shown that bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea) and a Lewis base (e.g., a tertiary amine), can stabilize the transition state through a network of non-covalent interactions, thereby lowering the activation energy and enhancing enantioselectivity. acs.orgacs.org For a reaction involving Thiourea, (4-morpholinylmethyl)-, the morpholine nitrogen could potentially act as a basic site in a bifunctional catalytic cycle, a hypothesis that could be tested through transition state calculations. acs.org
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations provide static pictures of molecules and reaction steps, molecular dynamics (MD) simulations offer insight into the dynamic behavior of these systems over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of intermolecular interactions in different environments, such as in solution or at a protein-ligand interface. nih.govacs.org
For a molecule like Thiourea, (4-morpholinylmethyl)-, MD simulations can be used to:
Analyze Solvation: Study the interactions between the thiourea derivative and solvent molecules (e.g., water), calculating properties like radial distribution functions (RDFs) to understand the local solvent structure around the solute. nih.govresearchgate.net
Probe Ligand-Receptor Binding: Simulate the binding of the thiourea derivative to a biological target, such as an enzyme active site. These simulations can reveal the stability of the binding pose, identify key interacting residues, and quantify the strength of hydrogen bonds over time. rsc.org
Calculate Binding Free Energies: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), the binding free energy of a ligand to its receptor can be estimated from MD trajectories, providing a theoretical measure of binding affinity. rsc.org
These simulations are crucial for understanding how thiourea derivatives behave in realistic biological or chemical systems and for designing new compounds with optimized interaction profiles. researchgate.net
Research on "Thiourea, (4-morpholinylmethyl)-" Remains Limited in Theoretical and Computational Predictive Studies
Despite the broad interest in thiourea derivatives for their diverse biological activities, specific theoretical and computational investigations into "Thiourea, (4-morpholinylmethyl)-", particularly concerning predictive structure-activity relationships (SAR), are not extensively available in publicly accessible scientific literature. While numerous studies explore the computational properties and SAR of the broader class of thiourea compounds, a dedicated focus on the (4-morpholinylmethyl) substituted variant is conspicuously absent from the current body of research.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science, providing mathematical models that correlate the chemical structure of a compound with its biological activity or physical properties. These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to predict the activity of new, unsynthesized derivatives. Such predictive models are invaluable for prioritizing synthetic efforts and designing more potent or selective compounds.
For various classes of thiourea derivatives, QSAR and other computational methods like molecular docking have been successfully applied to elucidate their mechanisms of action and to guide the development of novel therapeutic agents. These studies have explored their potential as antibacterial, antifungal, anticancer, and antiviral agents. For instance, research on certain thiourea derivatives has identified key structural features that influence their activity, such as the nature and position of substituents on the aromatic rings and the flexibility of the thiourea backbone.
However, the application of these powerful predictive methodologies to "Thiourea, (4-morpholinylmethyl)-" has not been specifically detailed in the available research. The morpholine moiety is a common functional group in medicinal chemistry, often introduced to improve solubility and pharmacokinetic properties. Its influence on the electronic and conformational landscape of the thiourea scaffold would be a critical aspect of any predictive SAR study.
A comprehensive theoretical investigation of "Thiourea, (4-morpholinylmethyl)-" would typically involve:
Conformational Analysis: To identify the most stable three-dimensional structures of the molecule.
Calculation of Molecular Descriptors: Including electronic properties (e.g., HOMO-LUMO gap, Mulliken charges), steric parameters (e.g., molecular volume, surface area), and physicochemical properties (e.g., logP, polarizability).
Development of a QSAR Model: Correlating these descriptors with a measured biological activity for a series of related (4-morpholinylmethyl)thiourea derivatives.
Molecular Docking Simulations: To predict the binding mode and affinity of the compound within the active site of a biological target.
The absence of such studies for "Thiourea, (4-morpholinylmethyl)-" represents a knowledge gap in the scientific literature. While general principles from broader thiourea derivative research can offer some initial hypotheses, specific, data-driven predictive models for this particular compound and its close analogs are yet to be established.
Advanced Academic Applications and Emerging Research Directions
Contributions to Supramolecular Chemistry and Molecular Recognition Phenomena
(4-morpholinylmethyl)thiourea has emerged as a valuable building block in the field of supramolecular chemistry, which focuses on the study of non-covalent interactions between molecules. The thiourea (B124793) group is a particularly effective hydrogen bond donor, capable of forming strong and directional interactions with various guest molecules. This property is central to its application in molecular recognition, where the compound is designed to selectively bind to specific ions or molecules.
Design of Receptors for Anion and Cation Binding
While anion binding is the most studied aspect, thiourea derivatives can also interact with cations, particularly heavy metal ions like mercury (Hg²⁺). The sulfur atom in the thiourea group is a soft donor and can coordinate with soft metal ions. The nitrogen and oxygen atoms of the morpholine (B109124) ring could also participate in cation coordination, potentially leading to the formation of stable metal complexes. The binding selectivity of these receptors can be tuned by modifying the structure of the thiourea derivative, for example, by introducing different substituents to enhance the binding affinity for a specific ion.
Table 1: Representative Binding Studies of Thiourea-Based Receptors
| Receptor Type | Target Ion | Binding Affinity (log K) | Technique |
| 4-nitrophenyl-functionalized thiourea | F⁻ | 3.70 | UV-Vis Titration |
| 4-nitrophenyl-functionalized thiourea | H₂PO₄⁻ | 2.82 | UV-Vis Titration |
| Naphthyl-functionalized thiourea | Hg²⁺ | Not specified (1:1 complex) | UV-Vis, ¹H NMR |
This table presents data from studies on similar thiourea-based receptors to illustrate the typical binding affinities observed. Specific data for (4-morpholinylmethyl)thiourea is not available.
Self-Assembly Processes and Solid-State Chemistry
The directional hydrogen bonding capabilities of the thiourea group also make (4-morpholinylmethyl)thiourea an interesting candidate for studies in self-assembly and solid-state chemistry. In the solid state, thiourea derivatives are known to form well-ordered crystalline structures stabilized by extensive networks of intermolecular hydrogen bonds. These interactions can lead to the formation of various supramolecular architectures, such as chains, sheets, and three-dimensional networks. The morpholine group can influence the packing of the molecules in the crystal lattice, potentially leading to the formation of novel solid-state structures with interesting properties. The study of these self-assembly processes is crucial for the rational design of new materials with desired functionalities.
Exploration in Chemical Sensor Development (Focus on fundamental sensing mechanisms)
The ability of (4-morpholinylmethyl)thiourea to selectively bind to specific ions makes it a promising component in the development of chemical sensors. These sensors typically consist of a receptor molecule (the thiourea derivative) and a signaling unit. When the receptor binds to the target ion, it induces a change in the signaling unit, which can be detected as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor).
The fundamental sensing mechanism relies on the interaction between the thiourea group and the target analyte. For anions, the binding occurs through hydrogen bonding, which can alter the electronic properties of the receptor and, consequently, the signaling unit. For example, the binding of an anion can lead to a deprotonation of the thiourea N-H groups, resulting in a significant color change. In the case of cation sensing, the coordination of the metal ion to the sulfur atom of the thiourea can quench the fluorescence of the signaling unit. The morpholine moiety can contribute to the selectivity and sensitivity of the sensor by influencing the binding environment and the solubility of the sensor in different media.
Roles in Fundamental Aspects of Material Science and Organic Optoelectronics
While the application of (4-morpholinylmethyl)thiourea in material science and organic optoelectronics is still an emerging area of research, the inherent properties of its constituent parts suggest several potential roles. The morpholine ring is a common building block in the synthesis of polymers and other advanced materials. e3s-conferences.org Its incorporation into materials can enhance properties such as thermal stability and solubility.
The thiourea unit, with its ability to form extensive hydrogen-bonded networks, can be used to control the morphology and properties of polymeric materials. biu.ac.il In the field of organic optoelectronics, which involves the use of organic materials in electronic and photonic devices, thiourea derivatives are being explored for their potential as components in organic light-emitting diodes (OLEDs) and organic solar cells. The electronic properties of the thiourea group can be tuned by chemical modification, which could lead to the development of new materials with tailored optoelectronic properties.
Prospective Areas for Further Fundamental Inquiry and Methodological Development
The field of (4-morpholinylmethyl)thiourea research is ripe with opportunities for further investigation. A key area for future work is the detailed characterization of its cation binding properties. While anion binding by thioureas is well-established, a more systematic study of the interaction of (4-morpholinylmethyl)thiourea with a wider range of metal ions could reveal new selectivities and applications.
Further research is also needed to fully understand the role of the morpholine group in modulating the binding and sensing properties of the molecule. Methodological advancements could focus on the development of more sophisticated sensor arrays based on (4-morpholinylmethyl)thiourea and its derivatives for the simultaneous detection of multiple analytes. In materials science, the synthesis and characterization of polymers and metal-organic frameworks incorporating (4-morpholinylmethyl)thiourea could lead to new materials with novel structural and functional properties. Finally, computational studies could provide deeper insights into the binding mechanisms and guide the design of new and improved receptors and sensors based on this versatile molecule.
Conclusion and Future Research Perspectives
Summary of Key Research Advancements on Morpholinylmethyl-Substituted Thioureas
Research into morpholinylmethyl-substituted thioureas has yielded significant progress, particularly in their synthesis, structural characterization, and evaluation of their biological activities. These compounds are a subset of the broader thiourea (B124793) class, which are known for their diverse applications in medicinal chemistry, materials science, and catalysis. nih.govrsc.org
The synthesis of these compounds often involves the reaction of a morpholine-containing amine with an appropriate isothiocyanate. semanticscholar.orgmdpi.com Researchers have developed various synthetic methodologies, including conventional heating and more modern techniques like microwave-assisted synthesis, to improve reaction times and yields. nih.gov The inherent flexibility of the thiourea structure allows for the creation of a wide array of derivatives with diverse functionalities and properties. rsc.org
Structurally, the presence of both hard (oxygen) and soft (sulfur and nitrogen) donor atoms in morpholinylmethyl-substituted thioureas makes them versatile ligands for forming stable metal complexes. rsc.orgresearchgate.net X-ray crystallography studies have been instrumental in elucidating the three-dimensional structures of these compounds and their metal complexes, revealing intricate hydrogen bonding patterns and coordination geometries. scispace.com
From a biological standpoint, thiourea derivatives, in general, have demonstrated a broad spectrum of activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. mdpi.commdpi.com Specifically, morpholine-containing thiourea derivatives have been investigated for their potential as antimicrobial agents. For instance, novel 1-morpholinyl 3-phenyl thiourea ligands and their metal complexes have been synthesized and shown to possess antimicrobial properties. mdpi.com The introduction of a morpholine (B109124) moiety can enhance the bioavailability of a compound due to its favorable physicochemical properties like polarity and solubility. semanticscholar.org
Table 1: Selected Research Findings on Morpholinylmethyl-Substituted Thioureas
| Research Area | Key Findings |
| Synthesis | Feasible synthesis through reaction of morpholine derivatives with isothiocyanates. semanticscholar.orgmdpi.com |
| Structural Chemistry | Versatile ligands for metal complexation due to multiple donor sites. rsc.orgresearchgate.net |
| Biological Activity | Demonstrated potential as antimicrobial agents. mdpi.com |
Unresolved Challenges and Conceptual Opportunities in Thiourea, (4-morpholinylmethyl)- Research
Despite the progress, several challenges and opportunities remain in the field. A primary challenge lies in establishing clear and comprehensive structure-activity relationships (SAR). While various derivatives have been synthesized and tested, a deeper understanding of how specific structural modifications to the morpholine ring or the thiourea core influence biological activity is still needed. This knowledge is crucial for the rational design of more potent and selective compounds.
Another challenge is the exploration of the full therapeutic potential of these compounds. While antimicrobial activity has been a major focus, the diverse biological activities of the broader thiourea class suggest that morpholinylmethyl-substituted thioureas could have applications in other areas, such as oncology, neurodegenerative diseases, and inflammatory conditions. nih.govmdpi.com Investigating these possibilities presents a significant conceptual opportunity.
Furthermore, the development of more sustainable and efficient synthetic methods remains an ongoing endeavor. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, could reduce the environmental impact of synthesizing these compounds. guidechem.com
Future Directions for Interdisciplinary Academic Exploration
The future of research on "Thiourea, (4-morpholinylmethyl)-" is poised for exciting interdisciplinary collaborations.
Medicinal Chemistry and Pharmacology: A concerted effort between synthetic chemists and pharmacologists is needed to design, synthesize, and evaluate a wider range of derivatives. This includes exploring different substitution patterns on the morpholine and phenyl rings to optimize biological activity and pharmacokinetic properties. In-depth mechanistic studies are also required to understand how these compounds exert their biological effects at the molecular level.
Computational Chemistry and Molecular Modeling: Computational tools can play a vital role in accelerating the discovery process. Molecular docking and dynamics simulations can help predict the binding affinities of these compounds to biological targets, thereby guiding the synthesis of more effective molecules. rsc.org These computational approaches can also aid in elucidating structure-activity relationships.
Materials Science and Nanotechnology: The ability of thioureas to act as precursors for metal sulfide (B99878) nanocrystals opens up avenues for their application in materials science. nih.gov Research could focus on utilizing morpholinylmethyl-substituted thioureas to synthesize novel nanomaterials with unique optical, electronic, or catalytic properties.
Coordination Chemistry: The rich coordination chemistry of thioureas with various metal ions warrants further investigation. rsc.org Synthesizing and characterizing new metal complexes of morpholinylmethyl-substituted thioureas could lead to the discovery of compounds with enhanced biological activity or novel catalytic applications.
Q & A
Q. How can researchers optimize reaction conditions for synthesizing thiourea derivatives?
- Answer: Use factorial design experiments to test variables like solvent polarity, temperature, and molar ratios. For example, a 2 factorial design can identify significant factors influencing yield and purity .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholinyl substituents) influence antioxidant activity in thiourea derivatives?
- Answer: Electron-donating groups (e.g., methoxy) enhance radical scavenging in DPPH/ABTS assays by stabilizing thiyl radicals. Computational studies (e.g., DFT) can model redox potentials and HOMO-LUMO gaps to predict activity trends .
Q. What mechanistic insights explain the pro-apoptotic effects of (4-morpholinylmethyl)thiourea derivatives in cancer cells?
- Answer: These derivatives disrupt mitochondrial membrane potential (ΔψM), activating intrinsic apoptosis via cytochrome c release and Bcl-2 downregulation. Flow cytometry and caspase-3/7 assays validate pathway activation .
Q. How can computational tools resolve contradictions in reported cytotoxicity data across studies?
- Answer: Molecular docking and MD simulations identify binding affinities to targets like tubulin or topoisomerases. Meta-analyses of IC values across cell lines (e.g., HeLa vs. MCF-7) account for variability in experimental models .
Q. What strategies improve the recyclability of thiourea-based reagents in catalytic applications?
- Answer: Immobilizing thiourea derivatives on silica or polymer supports enhances recyclability. Leaching tests (e.g., ICP-MS) quantify metal contamination, while FT-IR monitors functional group stability .
Q. How do solvent polarity and pH affect the tautomeric equilibrium of thiourea derivatives?
- Answer: Polar solvents stabilize the thione form (C=S), while acidic conditions favor the thiol tautomer (C-SH). UV-Vis spectroscopy and -NMR titration experiments track tautomeric shifts .
Q. What experimental designs mitigate toxicity artifacts in in vitro studies of thiourea compounds?
- Answer:
- Dose-response curves: Identify non-linear effects at high concentrations.
- Cell viability controls: Use resazurin or MTT assays to distinguish cytotoxicity from specific bioactivity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
